![molecular formula C22H16ClNO2 B13872431 2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline](/img/structure/B13872431.png)
2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline
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Overview
Description
2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with 2-chloroquinoline under basic conditions to form the intermediate compound. This intermediate is further reacted with phenylmethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and require controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis, while in anticancer research, it may inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar chemical properties
Uniqueness
2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline is unique due to its quinoline backbone, which imparts distinct biological activities and chemical properties compared to other phenoxy compounds.
Properties
Molecular Formula |
C22H16ClNO2 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H16ClNO2/c23-18-7-9-19(10-8-18)26-22-13-6-17-14-20(11-12-21(17)24-22)25-15-16-4-2-1-3-5-16/h1-14H,15H2 |
InChI Key |
YPYINAFSJYQSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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